Tert-butyl 3-acetylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-acetylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a white solid at room temperature and is soluble in organic solvents such as ethanol and chloroform. This compound is often used as an intermediate in the synthesis of various pharmacologically active compounds and other chemical entities.
Scientific Research Applications
Tert-butyl 3-acetylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrrole-3-carboxylic acids and other piperidine derivatives.
Biology: The compound is utilized in the development of small molecule inhibitors for biological targets.
Medicine: It serves as a precursor in the synthesis of potential anticancer drugs and other therapeutic agents.
Industry: The compound is employed in the production of various chemical products, including pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and carries the hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate involves several chemical reactions. One common method includes the reaction of tert-butyl acetoacetate with piperidine derivatives under specific conditions. The tert-butyl group serves as a protecting group for carboxylic acids, which can be removed under mild acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by utilizing tert-butyl acetoacetates, amines, and 2-bromoketones.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Halogenation: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are utilized.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in various synthetic pathways, facilitating the formation of more complex molecules. Its effects are primarily exerted through its role in chemical reactions, where it participates in nucleophilic substitution, oxidation, and other processes.
Comparison with Similar Compounds
- Tert-butyl 4-acetylpiperidine-1-carboxylate
- Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone
Comparison: Tert-butyl 3-acetylpiperidine-1-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and the range of reactions it can undergo. For instance, tert-butyl 4-acetylpiperidine-1-carboxylate has a different substitution pattern, which affects its reactivity and the types of products it can form.
Properties
IUPAC Name |
tert-butyl 3-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDISJMZFQAYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649514 | |
Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858643-92-2 | |
Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-acetylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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